molecular formula C21H14O2 B14747179 Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one CAS No. 2674-46-6

Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one

Cat. No.: B14747179
CAS No.: 2674-46-6
M. Wt: 298.3 g/mol
InChI Key: NAEKCBVUQIMWHL-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is a spiro compound characterized by a unique structure where a fluorene moiety is fused with an isochromenone unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one typically involves a multi-step process. One common method starts with the preparation of the fluorene derivative, followed by the formation of the isochromenone unit. The key steps include:

    Formation of Fluorene Derivative: This involves the reaction of fluorene with suitable reagents to introduce functional groups necessary for subsequent steps.

    Cyclization: The functionalized fluorene undergoes cyclization with an appropriate reagent to form the spiro compound.

Industrial Production Methods

Industrial production of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene moiety, but fused with a xanthene unit.

    Spiro[fluorene-9,9’-thioxanthene]: Similar structure with a thioxanthene unit instead of isochromenone.

Uniqueness

Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is unique due to its specific fusion of fluorene and isochromenone, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where such properties are crucial.

Properties

CAS No.

2674-46-6

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

spiro[4H-isochromene-3,9'-fluorene]-1-one

InChI

InChI=1S/C21H14O2/c22-20-15-8-2-1-7-14(15)13-21(23-20)18-11-5-3-9-16(18)17-10-4-6-12-19(17)21/h1-12H,13H2

InChI Key

NAEKCBVUQIMWHL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)OC13C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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